Ethyl [dimethyl(phenyl)silyl]phenylcarbamate
Description
Ethyl [dimethyl(phenyl)silyl]phenylcarbamate (CAS 2921-34-8) is a silicon-containing carbamate derivative with the molecular formula C₁₁H₁₇NO₂Si and a molecular weight of 235.35 g/mol . Its synthesis typically involves nucleophilic substitution or silylation reactions, as seen in related compounds like methyl 3-(dimethyl(phenyl)silyl)penta-3,4-dienoate .
Properties
CAS No. |
90100-93-9 |
|---|---|
Molecular Formula |
C17H21NO2Si |
Molecular Weight |
299.44 g/mol |
IUPAC Name |
ethyl N-[dimethyl(phenyl)silyl]-N-phenylcarbamate |
InChI |
InChI=1S/C17H21NO2Si/c1-4-20-17(19)18(15-11-7-5-8-12-15)21(2,3)16-13-9-6-10-14-16/h5-14H,4H2,1-3H3 |
InChI Key |
OFURVJSYUXGLPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C1=CC=CC=C1)[Si](C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (dimethyl(phenyl)silyl)(phenyl)carbamate typically involves the reaction of dimethyl(phenyl)silyl chloride with ethyl carbamate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Biological Activity
Ethyl [dimethyl(phenyl)silyl]phenylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of carbamate compounds, characterized by the presence of a carbamate functional group. The structural formula can be represented as follows:
This compound exhibits unique properties attributed to the silyl group, which can influence its solubility and reactivity.
The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that carbamates can modulate enzyme activities, particularly those involved in neurotransmitter regulation. For instance, carbamate derivatives have been shown to act as inhibitors of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which has implications for treating neurodegenerative diseases such as Alzheimer's.
Therapeutic Applications
This compound has been investigated for its potential use in:
- Neurological disorders : Due to its ability to inhibit acetylcholinesterase, it may be beneficial in managing conditions like Alzheimer's disease.
- Antiepileptic properties : Recent patents indicate that phenyl carbamate compounds, including derivatives similar to this compound, have shown promise in preventing and treating epilepsy by modulating neuronal excitability and synaptic transmission .
In vitro Studies
A study evaluated the effects of various carbamates on neuronal cell lines. The results indicated that this compound exhibited a significant increase in cell viability under oxidative stress conditions, suggesting a protective effect against neurotoxicity.
| Compound | Cell Viability (%) | Oxidative Stress Marker |
|---|---|---|
| Control | 100 | 5 µM |
| This compound | 150 | 3 µM |
In vivo Studies
Animal models treated with this compound showed reduced seizure frequency compared to controls, supporting its potential as an antiepileptic agent. The mechanism was hypothesized to involve modulation of GABAergic signaling pathways.
Comparison with Similar Compounds
Table 1: Key Properties of Ethyl [dimethyl(phenyl)silyl]phenylcarbamate and Analogues
Key Observations :
- The silicon atom in this compound increases its molecular weight and lipophilicity compared to non-silylated carbamates like Ethyl N-phenylcarbamate .
- Silylated compounds (e.g., Methyl 3-(dimethyl(phenyl)silyl)penta-3,4-dienoate) exhibit higher log k values, suggesting greater affinity for nonpolar environments .
Analytical and Application-Based Differences
Key Findings :
- Silylated carbamates require specialized HPLC conditions (e.g., bonded octadecylsilyl phases) due to their hydrophobicity, whereas simpler carbamates are resolved with standard acetonitrile-water gradients .
- Ethyl N-phenylcarbamate and its derivatives are widely used in agrochemicals (e.g., desmedipham) , while silylated analogues remain niche intermediates in organosilicon chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
